1-[(2-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide
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Overview
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, sulfonyl groups, and aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonyl Groups: Sulfonylation reactions are used to introduce the sulfonyl groups onto the aromatic rings. Common reagents for this step include sulfonyl chlorides and bases.
Coupling Reactions: The final step involves coupling the sulfonylated aromatic compounds with the piperidine ring, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonyl groups can yield sulfides or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cell surface receptors and altering their signaling pathways.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(p-tolylsulfonyl)hydrazine: A compound with similar sulfonyl groups but different overall structure.
N,N’-Ditosylhydrazine: Another sulfonyl-containing compound with distinct chemical properties.
Uniqueness
1-[(2-METHYLPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring with sulfonyl and aromatic substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C23H30N2O3S2 |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O3S2/c1-18-7-9-22(10-8-18)29-16-13-24-23(26)20-11-14-25(15-12-20)30(27,28)17-21-6-4-3-5-19(21)2/h3-10,20H,11-17H2,1-2H3,(H,24,26) |
InChI Key |
BNDBLWMMSKSKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C |
Origin of Product |
United States |
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